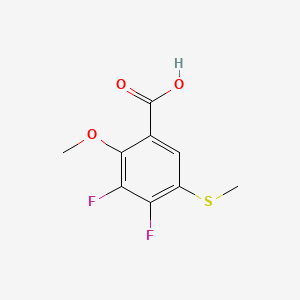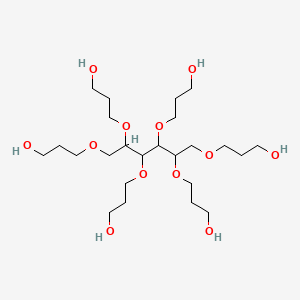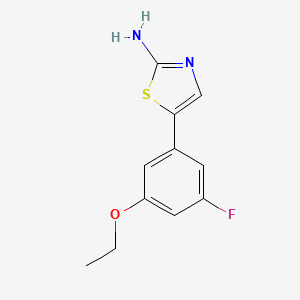![molecular formula C15H9N3 B14758673 Pyrido[3,2-f][1,7]phenanthroline CAS No. 217-81-2](/img/structure/B14758673.png)
Pyrido[3,2-f][1,7]phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrido[3,2-f][1,7]phenanthroline: is a heterocyclic aromatic compound with the molecular formula C15H9N3 and a molecular weight of 231.2521 g/mol . It is known for its unique structure, which includes multiple aromatic rings and nitrogen atoms, making it an interesting subject for various chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrido[3,2-f][1,7]phenanthroline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 1,10-phenanthroline with pyridine derivatives. The reaction often requires the presence of a strong acid or base to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Specific details on industrial methods are less commonly disclosed due to proprietary processes.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrido[3,2-f][1,7]phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted phenanthrolines .
Wissenschaftliche Forschungsanwendungen
Chemistry: Pyrido[3,2-f][1,7]phenanthroline is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology and Medicine: In biological research, this compound and its derivatives are investigated for their potential as antimicrobial and anticancer agents. The compound’s ability to intercalate with DNA makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the development of dyes and pigments due to its stable aromatic structure. It is also explored for its electronic properties in the fabrication of organic semiconductors .
Wirkmechanismus
The mechanism of action of Pyrido[3,2-f][1,7]phenanthroline involves its interaction with biological macromolecules. The compound can intercalate with DNA, disrupting the replication process and leading to cell death. This property is particularly useful in the development of anticancer drugs . Additionally, its ability to form stable complexes with metal ions can inhibit metalloproteins, affecting various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Phenanthroline: A simpler analog with similar coordination chemistry properties.
Pyrido[2,3-f][1,7]phenanthroline: Another isomer with slightly different chemical properties and reactivity.
Uniqueness: Pyrido[3,2-f][1,7]phenanthroline is unique due to its specific arrangement of nitrogen atoms and aromatic rings, which confer distinct electronic properties and reactivity. This makes it particularly valuable in coordination chemistry and as a potential therapeutic agent .
Eigenschaften
CAS-Nummer |
217-81-2 |
|---|---|
Molekularformel |
C15H9N3 |
Molekulargewicht |
231.25 g/mol |
IUPAC-Name |
pyrido[2,3-f][1,10]phenanthroline |
InChI |
InChI=1S/C15H9N3/c1-4-10-11-5-2-8-17-14(11)15-12(6-3-9-18-15)13(10)16-7-1/h1-9H |
InChI-Schlüssel |
ZYKDOZFGHIXSDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C=CC=NC3=C4C(=C2N=C1)C=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


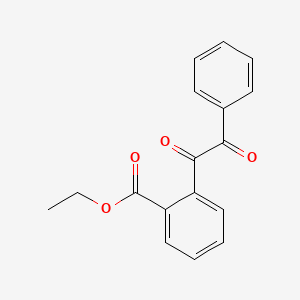
![Naphtho[2,3-c]pentaphene](/img/structure/B14758611.png)
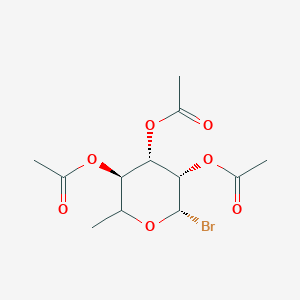
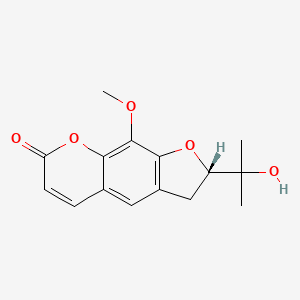

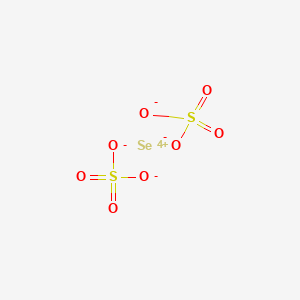
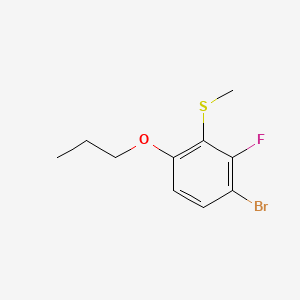
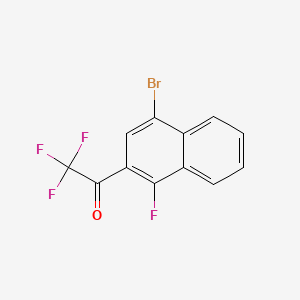
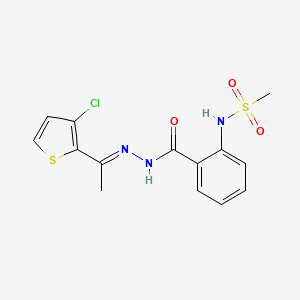
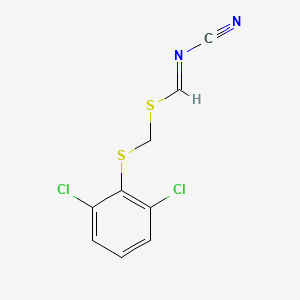
![2-[(2-Chloro-4-nitrophenyl)thio]acetate](/img/structure/B14758662.png)
